Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester
CAS No.:
Cat. No.: VC16470443
Molecular Formula: C12H21BO2
Molecular Weight: 208.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21BO2 |
|---|---|
| Molecular Weight | 208.11 g/mol |
| IUPAC Name | 2-(2-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3 |
| Standard InChI Key | MFOCKZYRZAVWDO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a boronic acid group esterified with pinacol (2,3-dimethyl-2,3-butanediol), forming a 1,3,2-dioxaborolane ring. The trans configuration of the cyclopropyl groups is defined by the spatial arrangement of substituents on the cyclopropane rings, as evidenced by the SMILES string B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C3CC3 . The InChIKey MFOCKZYRZAVWDO-ZJUUUORDSA-N confirms the stereochemistry and connectivity .
Physicochemical Data
Predicted collision cross-section (CCS) values vary with adducts, ranging from 130.1 Ų for [M+H]+ to 148.3 Ų for [M-H]⁻ . These values, determined via mass spectrometry, reflect the compound’s gas-phase ion mobility and structural compactness.
Table 1: Predicted Collision Cross-Sections for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 209.17075 | 130.1 |
| [M+Na]+ | 231.15269 | 143.0 |
| [M-H]⁻ | 207.15619 | 148.3 |
Synthesis Methods
Matteson-Pasto Rearrangement
A scalable route involves the Matteson-Pasto rearrangement, where dibromocyclopropanes react with boronic esters under basic conditions. This method enables the formation of cyclopropyl boronic esters with moderate yields.
One-Pot Hydroboration-Cyclization
Propargylic silyl ethers undergo hydroboration with pinacolborane, followed by cyclization, to yield cyclopropyl boronic acid pinacol esters. This one-pot procedure minimizes intermediate isolation and enhances efficiency.
Challenges in Synthesis
Achieving high enantiomeric purity remains a hurdle due to the racemic nature of the product. Additionally, steric hindrance from the cyclopropyl groups complicates reaction kinetics, often necessitating optimized catalytic systems.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example, coupling with iodobenzene generates bis-cyclopropyl arenes, valuable in drug discovery.
Cyclopropanation Reactions
As a boromethylzinc carbenoid precursor, it facilitates Simmons-Smith cyclopropanation of alkenes. This reaction is pivotal for introducing cyclopropane motifs into organic frameworks, enhancing molecular complexity .
Table 2: Key Applications and Substrates
| Reaction Type | Substrate | Product |
|---|---|---|
| Suzuki-Miyaura | Aryl halides | Biaryl cyclopropanes |
| Simmons-Smith | Allylic ethers | Borocyclopropanes |
Research Findings and Challenges
Stereoselectivity Limitations
The racemic mixture complicates asymmetric synthesis, limiting use in enantioselective catalysis. Recent efforts focus on chiral auxiliaries or catalysts to resolve enantiomers.
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